Plinabulin
Übersicht
Beschreibung
Plinabulin is a small molecule under development by BeyondSpring Pharmaceuticals . It is currently in a worldwide Phase 3 clinical trial for non-small cell lung cancer . Plinabulin is being investigated for the reduction of chemotherapy-induced neutropenia and for anti-cancer effects in combination with immune checkpoint inhibitors .
Synthesis Analysis
An improved method of synthesizing Plinabulin has been reported . The method is based on the syntheses and isolation of the key intermediate 8, 4- (tert-butyl)-1H-imidazole-5-carbaldehyde, and the final product . The advantages of this method include simple post-treatment, less residual solvent, non-toxicity, and convenient execution .Molecular Structure Analysis
The molecular formula of Plinabulin is C19H20N4O2 . Its molecular weight is 336.395 g·mol−1 . Plinabulin binds within a distinct tubulin pocket, which differentiates it from other tubulin binders .Chemical Reactions Analysis
Plinabulin blocks the polymerization of tubulin in a unique manner . This results in multi-factorial effects including an enhanced immune-oncology response, activation of the JNK pathway, and disruption of the tumor blood supply .Wissenschaftliche Forschungsanwendungen
Application in Cancer Immunity and Immunotherapy
- Field : Oncology, Immunotherapy
- Summary : Plinabulin, a distinct microtubule-targeting drug, has been shown to modulate dendritic cell maturation and enhance anti-tumor immunity . It promotes M1-Like Macrophage Polarization and Anti-tumor Immunity .
- Methods : The effects of plinabulin on macrophage polarization were investigated in vitro and in vivo . Plinabulin monotherapy induced significant tumor growth inhibition in mice bearing subcutaneous MC38 colon cancer .
- Results : The regressing tumors were characterized by an increase in M1-like/M2-like tumor-associated macrophages (TAM) ratio . Exposure of murine and healthy human macrophages to plinabulin induced polarization toward the M1 phenotype .
Application in Small Cell Lung Cancer (SCLC)
- Field : Oncology, Lung Cancer
- Summary : Plinabulin has been used in combination with nivolumab and ipilimumab in patients with recurrent small cell lung cancer (SCLC) .
- Methods : In a multi-center phase II study, patients with recurrent extensive-stage SCLC who had progressed on prior platinum-based chemotherapy and anti-PD (L)1 therapy were enrolled . Patients received nivolumab, ipilimumab, and plinabulin IV on day 1 of each 21-day cycles .
- Results : Median progression-free survival (PFS) was 1.6 months . Three patients had PR (confirmed 1, unconfirmed 2) and all three had tumor reduction >50% .
Application in Chemotherapy-Induced Neutropenia
- Field : Oncology, Chemotherapy
- Summary : Plinabulin is being investigated for the reduction of chemotherapy-induced neutropenia . It is currently being studied in clinical trials for concurrent administration with myelosuppressive chemotherapeutic regimens in patients with solid (non-myeloid) cancers for the prevention of CIN .
- Methods : Clinical trials are being conducted to study the effects of Plinabulin in combination with myelosuppressive chemotherapeutic regimens .
- Results : The results of these trials are not yet available .
Application in KRAS Mutated Tumors
- Field : Oncology, Genetic Mutations
- Summary : Plinabulin is being investigated for anti-cancer effects in KRAS mutated tumors .
- Methods : The specific methods of application or experimental procedures are not detailed in the available sources .
- Results : The outcomes of these investigations are not yet available .
Application in Non-Small Cell Lung Cancer (NSCLC)
- Field : Oncology, Lung Cancer
- Summary : Plinabulin is being investigated as a potential anticancer agent in non–small cell lung cancer .
- Methods : The specific methods of application or experimental procedures are not detailed in the available sources .
- Results : The outcomes of these investigations are not yet available .
Application in Solid (Non-Myeloid) Cancers
- Field : Oncology, Solid Tumors
- Summary : Plinabulin is currently being studied in clinical trials for concurrent administration with myelosuppressive chemotherapeutic regimens in patients with solid (non-myeloid) cancers for the prevention of Chemotherapy-Induced Neutropenia (CIN) .
- Methods : Clinical trials are being conducted to study the effects of Plinabulin in combination with myelosuppressive chemotherapeutic regimens .
- Results : The results of these trials are not yet available .
Application in Radiation Therapy
- Field : Oncology, Radiation Therapy
- Summary : Plinabulin has been used in combination with radiation and immune checkpoint inhibitors to enhance anti-tumor response .
- Methods : In vitro assays involved combining plinabulin with radiation in different timings before and after radiation. DC activation was assessed with flow cytometry evaluating CD80/CD86/MHC-II expression .
- Results : In the TSA model, triple therapy triggered a stronger abscopal effect than irradiation plus αPD1. The percentage of CD8+ T cells and CD86+ DCs in the tumor were significantly increased in the triple combination group .
Application in Chemotherapy-Induced Neutropenia (CIN)
- Field : Oncology, Chemotherapy
- Summary : Plinabulin is being investigated for the reduction of chemotherapy-induced neutropenia (CIN) and has a fully enrolled pivotal study to test an anti-cancer benefit with an overall survival primary endpoint in NSCLC .
- Methods : Clinical trials are being conducted to study the effects of Plinabulin in combination with myelosuppressive chemotherapeutic regimens .
- Results : The results of these trials are not yet available .
Application in KRAS Mutated Tumors
- Field : Oncology, Genetic Mutations
- Summary : Plinabulin is being investigated for anti-cancer effects in KRAS mutated tumors .
- Methods : The specific methods of application or experimental procedures are not detailed in the available sources .
- Results : The outcomes of these investigations are not yet available .
Safety And Hazards
Zukünftige Richtungen
Plinabulin is currently being studied in clinical trials for concurrent administration with myelosuppressive chemotherapeutic regimens in patients with solid (non-myeloid) cancers for the prevention of CIN . It may potentially show beneficial effects in lowering bone pain, preventing immune suppression, and reducing thrombocytopenia in patients treated by intermediate-risk chemotherapy where G-CSF is not recommended .
Eigenschaften
IUPAC Name |
(3Z,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRCMCRRFYFGFX-TYPNBTCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C(N=CN1)/C=C\2/C(=O)N/C(=C\C3=CC=CC=C3)/C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031311 | |
Record name | Plinabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
NPI-2358 is a vascular disrupting agent currently in clinical development for the treatment of cancer by Nereus. NPI-2358 is one of over 200 synthetic analogues that were prepared following the discovery of the compound Halimide isolated from a marine fungus. In preclinical models of cancer, including lung, breast, sarcoma, colon and prostate, NPI-2358 demonstrated potent and selective anti-tumor effects in combination with docetaxel and other oncology therapies, as well as single-agent efficacy in a number of orthotopic models. NPI-2358 interacts with soluble beta-tubulin and prevents the polymerization of tubulin without altering dynamic microtubule function of formed microtubules. As demonstrated in preclinical testing, this target profile results in a highly specific nanomolar cytotoxicity while reducing the side effects seen in first-generation VDAs due to cardiotoxicity, hemodynamic changes and neuropathies. | |
Record name | Plinabulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05992 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Plinabulin | |
CAS RN |
714272-27-2 | |
Record name | Plinabulin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=714272-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Plinabulin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714272272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plinabulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05992 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Plinabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PLINABULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/986FY7F8XR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.